molecular formula C15H19FN2O2 B8007186 4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B8007186
M. Wt: 278.32 g/mol
InChI Key: PZGIXZGZCMCONR-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[55]undecan-3-one is a spirocyclic compound that features a unique structural motif combining a spiro[55]undecane core with a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves the formation of the spirocyclic core followed by the introduction of the fluorobenzyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The fluorobenzyl group can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The spirocyclic core provides structural rigidity, which can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazaspiro[5.5]undecan-3-one: Shares the spirocyclic core but lacks the fluorobenzyl group.

    1,3-Dioxane derivatives: Similar spirocyclic structure with different heteroatoms.

    1,3-Dithiane derivatives: Contains sulfur atoms in the spirocyclic ring.

Uniqueness

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to the presence of the fluorobenzyl group, which can significantly alter its chemical and biological properties compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for further research and development in various fields.

Biological Activity

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, also known by its CAS number 947139-39-1, is a compound with a distinctive spirocyclic structure that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H21FN2O. It features a unique spiro structure that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the diazaspiro[5.5]undecane class exhibit a variety of biological activities. The following subsections detail specific areas of interest regarding the biological activity of this compound.

1. Obesity Treatment

Studies have shown that related diazaspiro compounds can inhibit key enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase (ACC). For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range for ACC inhibition, suggesting potential for obesity treatment through modulation of fat synthesis pathways .

CompoundTarget EnzymeIC50 (nM)
Compound 1aACC167
Compound 1bACC23.4
Compound 1khACC-111
Compound 1khACC-24

2. Neurotransmitter Modulation

The compound has also been evaluated for its antagonistic effects on neuropeptide Y (NPY), which is implicated in appetite regulation and energy homeostasis. Certain derivatives have shown promising activity against NPY receptors, which could be beneficial for treating obesity and related metabolic disorders .

3. Cardiovascular and Immune System Effects

Research indicates that diazaspiro compounds may also exhibit cardiovascular benefits by modulating pathways related to inflammation and vascular function. The antagonism of neuropeptide Y can lead to reduced cardiovascular risk factors associated with obesity .

Case Studies

Several studies have explored the pharmacological profile of related diazaspiro compounds:

  • Study on ACC Inhibition : A series of compounds were synthesized and tested for their ability to inhibit ACC enzymes. The results indicated that modifications to the spiro structure significantly affected potency, with some derivatives achieving subnanomolar IC50 values .
  • NPY Antagonism Study : Another investigation focused on the binding affinity of various diazaspiro compounds to NPY receptors. The results showed that certain compounds had IC50 values below 500 nM, indicating strong potential for therapeutic applications in appetite regulation and weight management .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-13-3-1-12(2-4-13)9-18-11-15(20-10-14(18)19)5-7-17-8-6-15/h1-4,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGIXZGZCMCONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)CO2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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